molecular formula C13H7ClF2O2 B1422170 2-Chloro-4-(2,6-difluorophenyl)benzoic acid CAS No. 1262006-10-9

2-Chloro-4-(2,6-difluorophenyl)benzoic acid

Cat. No. B1422170
CAS RN: 1262006-10-9
M. Wt: 268.64 g/mol
InChI Key: VQDVFCVHUARFIO-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,6-difluorophenyl)benzoic acid is an important intermediate in medicinal compounds and pesticides . It is used in the preparation of various chemical compounds .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-(2,6-difluorophenyl)benzoic acid is C13H7ClF2O2 . The InChI code is 1S/C13H7ClF2O2/c14-9-6-7 (4-5-8 (9)13 (17)18)12-10 (15)2-1-3-11 (12)16/h1-6H, (H,17,18) .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4-(2,6-difluorophenyl)benzoic acid is 268.65 . The compound is a solid . The solubility of the compound in 95% ethanol is 50 mg/mL .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of various pharmaceutical agents. Its benzoic acid moiety can be functionalized to create prodrugs or active pharmaceutical ingredients (APIs) that exhibit improved pharmacokinetic properties. The presence of fluorine atoms can enhance the metabolic stability and binding affinity of the resulting drugs .

Material Science

Within material science, 2-Chloro-4-(2,6-difluorophenyl)benzoic acid is utilized to develop advanced materials. Its ability to introduce fluorinated phenyl groups into polymers can lead to materials with exceptional chemical resistance, thermal stability, and dielectric properties, which are crucial for high-performance applications .

Organic Synthesis

As an organic synthesis building block, this compound is instrumental in constructing complex molecules. It can undergo various reactions, including Suzuki coupling, to form biaryl structures that are common cores in many organic compounds. The chloro and difluorophenyl groups offer points of reactivity for further functionalization .

Drug Development

In drug development, 2-Chloro-4-(2,6-difluorophenyl)benzoic acid is used to create novel drug candidates. Its structural features are valuable in the design of receptor ligands, enzyme inhibitors, and other therapeutic agents. Researchers leverage its unique chemical properties to explore new treatments for diseases.

Analytical Chemistry

Analytical chemists employ this compound as a standard or reagent in chromatographic methods and spectroscopic analysis. Its distinct UV/Vis absorption and fluorescence properties make it suitable for developing assays and detecting specific analytes in complex mixtures .

Environmental Science

In environmental science, the compound’s role is explored in the degradation of pollutants. Its chemical structure can be part of catalysts or adsorbents that help in breaking down harmful substances in the environment, contributing to cleaner air and water .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The hazard statements include H302 - H315 - H318 - H335 . The precautionary statements include P261 - P264 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

2-chloro-4-(2,6-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-9-6-7(4-5-8(9)13(17)18)12-10(15)2-1-3-11(12)16/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDVFCVHUARFIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689700
Record name 3-Chloro-2',6'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2,6-difluorophenyl)benzoic acid

CAS RN

1262006-10-9
Record name 3-Chloro-2',6'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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